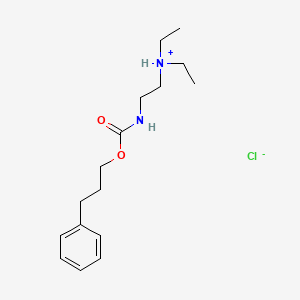
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is an organic compound with the molecular formula C16H26N2O2·HCl. This compound is known for its unique chemical structure, which includes a phenylpropyl group and a diethylaminoethyl group linked by a carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride typically involves the reaction of 3-phenylpropyl isocyanate with 2-(diethylamino)ethylamine. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solid catalysts and automated systems can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amines.
Aplicaciones Científicas De Investigación
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The diethylaminoethyl group can interact with receptor sites, modulating their function and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-(3-Phenyl-2-propynoyl)carbamate: Similar structure but with a propynoyl group instead of a propyl group.
2-(Diethylamino)ethyl 4-ethoxyphenylcarbamate: Contains an ethoxyphenyl group instead of a phenylpropyl group.
2-(Diethylamino)ethyl benzhydrylthiocarbamate: Contains a benzhydryl group instead of a phenylpropyl group.
Uniqueness
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is unique due to its specific combination of a phenylpropyl group and a diethylaminoethyl group linked by a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
101491-69-4 |
|---|---|
Fórmula molecular |
C16H27ClN2O2 |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
diethyl-[2-(3-phenylpropoxycarbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-3-18(4-2)13-12-17-16(19)20-14-8-11-15-9-6-5-7-10-15;/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,17,19);1H |
Clave InChI |
LIBRAQNHRIRHEH-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCNC(=O)OCCCC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


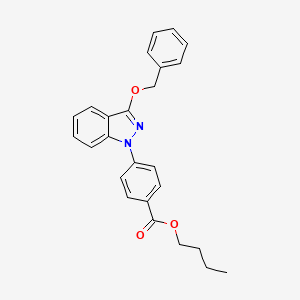
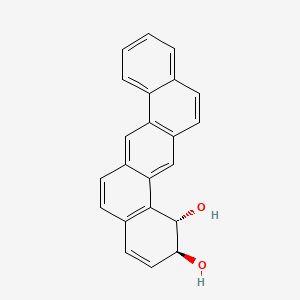

![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
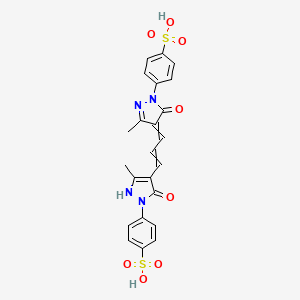
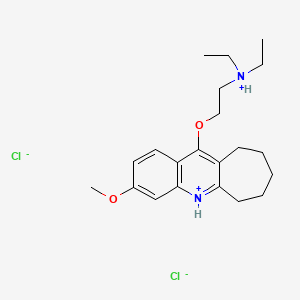

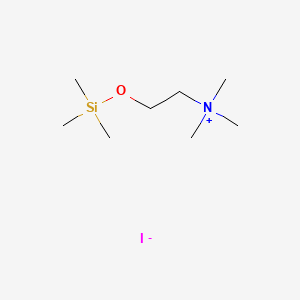
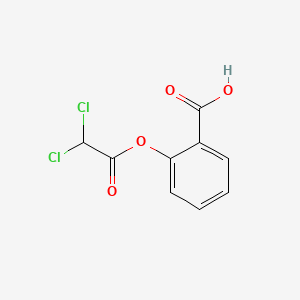
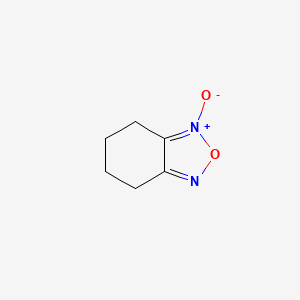

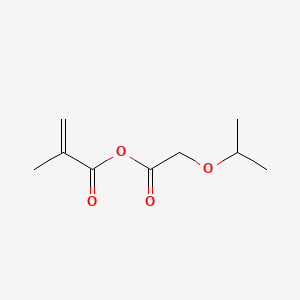
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
